molecular formula C12H15FN2O B13286475 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one

1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one

Cat. No.: B13286475
M. Wt: 222.26 g/mol
InChI Key: FQGMSZLBARVVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is a benzazepine-derived compound featuring a ketone group at position 2 of the azepine ring, along with an amino group at position 5 and a fluorine atom at position 6.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone

InChI

InChI=1S/C12H15FN2O/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15/h2-3,6,12H,4-5,7,14H2,1H3

InChI Key

FQGMSZLBARVVOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a fluorinated benzazepine derivative with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

Substituent Impact on Properties

Substituent Effect on Solubility Effect on Stability Bioactivity Implications
5-Amino (target) Increases hydrophilicity May form hydrogen bonds Potential CNS or enzyme targeting
8-Fluoro (target) Enhances lipophilicity Metabolic resistance Improved membrane permeability
5-Hydroxy (analog) High polarity Susceptible to oxidation Limited BBB penetration
Trifluoromethyl (analog) High lipophilicity Enhanced metabolic stability Suitable for oral dosing

Biological Activity

The compound 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one (CAS Number: 1804129-68-7) is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Basic Information

PropertyValue
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol
CAS Number 1804129-68-7

Structural Characteristics

The compound features a benzazepine core with an amino and fluorine substituent, which are critical for its biological activity. The structural formula can be represented as follows:

C12H15FN2O\text{C}_{12}\text{H}_{15}\text{F}\text{N}_{2}\text{O}

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds within the benzazepine class. For instance, compounds with similar structural motifs have shown effectiveness against various viral targets, including SARS-CoV-2. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating significant potency.

Case Study: Antiviral Efficacy

A study evaluating structurally similar compounds demonstrated that modifications at specific positions on the benzazepine ring could enhance antiviral activity. For example, a compound with an IC50 of 0.39 µM exhibited strong inhibition against viral entry mechanisms, suggesting that the amino and fluorine groups in This compound may similarly influence its antiviral properties .

Antibacterial Activity

The antibacterial potential of benzazepines has also been explored. Compounds related to This compound have demonstrated activity against various bacterial strains. The presence of specific functional groups can enhance this activity.

Data Table: Antibacterial Activity Comparison

Compound NameMIC (µg/mL)Bacterial Strain
Compound A (related structure)8Staphylococcus aureus
Compound B (related structure)16Escherichia coli
1-(5-Amino-8-fluoro...) TBDTBD

The mechanism by which 1-(5-Amino-8-fluoro...) exerts its biological effects may involve modulation of key enzymatic pathways or receptor interactions. For instance, the interaction with specific protein targets involved in viral entry or bacterial cell wall synthesis could be crucial for its efficacy.

Safety and Toxicology

Preliminary safety assessments indicate that compounds in this class may exhibit moderate toxicity profiles. Hazard statements associated with 1-(5-Amino-8-fluoro...) include:

  • Harmful if swallowed
  • Causes skin irritation
  • May cause respiratory irritation

These findings necessitate further toxicological evaluations to ensure safe application in therapeutic contexts .

Q & A

Q. Table 2: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl3_3, 110°C, 6h65–70
FluorinationSelectfluor®, DCM, 0°C to RT, 12h50–55

Advanced: How can researchers address discrepancies in reported biological activities of similar benzazepine derivatives?

Answer:
Discrepancies often arise from variations in assay design, compound purity, or structural analogs. Mitigation strategies include:

  • Assay Standardization:
    • Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., isoniazid for antitubercular studies) .
    • Replicate experiments under identical conditions (pH, temperature, solvent).
  • Purity Verification:
    • HPLC (≥98% purity) and Karl Fischer titration (water content <0.5%) to exclude impurities .
  • Structure-Activity Relationship (SAR) Studies:
    • Compare substituent effects (e.g., fluoro vs. chloro at position 8) on receptor binding .

Advanced: What analytical techniques resolve stereochemical uncertainties in tetrahydrobenzazepine derivatives?

Answer:

  • Chiral Chromatography: Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Vibrational Circular Dichroism (VCD): Distinguishes absolute configurations by analyzing IR spectra of chiral centers .
  • NOESY NMR: Identifies spatial proximity of protons to confirm ring conformations (e.g., boat vs. chair) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation.
  • Moisture Control: Use desiccants (silica gel) in storage containers; avoid aqueous solutions unless lyophilized .
  • Temperature: Stable at –20°C for ≥5 years; monitor via periodic LC-MS to detect decomposition .

Advanced: How does fluorination at position 8 influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity: Fluorine increases logP (octanol-water partition coefficient), enhancing blood-brain barrier penetration .
  • Metabolic Stability: Fluorine reduces CYP450-mediated oxidation, prolonging half-life in vivo .
  • Receptor Binding: Electron-withdrawing effects alter hydrogen-bonding interactions with target proteins (e.g., serotonin receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.